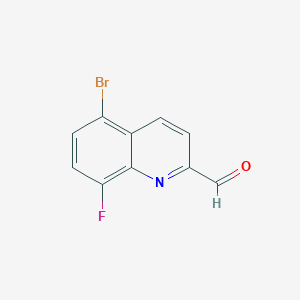

5-Bromo-8-fluoroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrFNO |

|---|---|

Molecular Weight |

254.05 g/mol |

IUPAC Name |

5-bromo-8-fluoroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |

InChI Key |

RLBSWTMSCMMKCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Bromo 8 Fluoroquinoline 2 Carbaldehyde

Reactivity of the Quinoline (B57606) Heterocycle

The reactivity of the quinoline ring system in 5-Bromo-8-fluoroquinoline-2-carbaldehyde is dictated by the inherent electronic properties of the fused heterocyclic structure, significantly modulated by its three substituents: a bromo group at position 5, a fluoro group at position 8, and a carbaldehyde group at position 2. The nitrogen atom in the pyridine (B92270) ring acts as an electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack compared to benzene (B151609), while simultaneously activating the pyridine ring for nucleophilic substitution. gcwgandhinagar.com

Electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule typically occurs on the more electron-rich benzene ring, favoring positions 5 and 8, as these positions lead to the formation of more stable carbocation intermediates. quimicaorganica.orguop.edu.pk However, in this compound, the reactivity is substantially altered by the existing substituents.

The aldehyde group at the 2-position is a strong deactivating group due to its electron-withdrawing nature, which significantly reduces the nucleophilicity of the pyridine ring. libretexts.org The bromo and fluoro groups at positions 5 and 8, respectively, are also deactivating groups through their inductive effect, although they can donate electron density via resonance. libretexts.orgpressbooks.pub Consequently, the entire molecule is highly deactivated towards electrophilic aromatic substitution, and such reactions would require vigorous conditions to proceed. uop.edu.pk

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings containing a good leaving group. wikipedia.org The quinoline ring, particularly the pyridine part, is inherently electron-deficient and prone to SNAr, especially at the 2- and 4-positions. gcwgandhinagar.com The presence of strong electron-withdrawing groups, such as the aldehyde at C-2 and the ring nitrogen itself, further activates the ring system for nucleophilic attack. masterorganicchemistry.com

In this compound, two potential leaving groups for an SNAr reaction are present on the carbocyclic ring: the bromine at C-5 and the fluorine at C-8.

Displacement of Fluorine: Fluorine can be an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The stability of the resulting negatively charged intermediate (Meisenheimer complex) is crucial. Nucleophilic attack at the C-8 position would be stabilized by the electron-withdrawing effects of the quinoline system.

Displacement of Bromine: Bromine is also a viable leaving group. While fluorine is more electronegative, the C-Br bond is weaker. The choice of which halide is displaced often depends on the reaction conditions and the nature of the nucleophile.

Given the electronic activation provided by the quinoline core and the aldehyde group, SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) are feasible at either the C-5 or C-8 position, leading to the substitution of the bromo or fluoro group, respectively.

The quinoline skeleton is generally resistant to oxidation, but it can undergo transformation under specific conditions. pharmaguideline.com There are two primary modes of oxidative transformation for the quinoline ring in this compound.

N-Oxidation: The lone pair of electrons on the quinoline nitrogen atom makes it susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide can lead to the formation of the corresponding this compound N-oxide. biosynce.com

Oxidative Ring Cleavage: Under harsh oxidative conditions, such as treatment with hot alkaline potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring can be cleaved. pharmaguideline.com This reaction typically results in the formation of a pyridine-dicarboxylic acid. For the title compound, this would lead to a substituted pyridine-2,3-dicarboxylic acid, demonstrating the relative stability of the pyridine ring over the benzene ring towards strong oxidizing agents. wikipedia.orgvedantu.com It is important to note that under these conditions, the aldehyde group at C-2 would also likely be oxidized to a carboxylic acid.

In contrast to oxidation, reduction of the quinoline ring preferentially occurs on the electron-deficient pyridine ring. pharmaguideline.com The benzene ring is typically reduced only under more forcing conditions.

Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or reduction with dissolving metals or hydride reagents can selectively reduce the pyridine portion of the molecule. tandfonline.comresearchgate.net For this compound, this transformation would yield 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline-2-carbaldehyde. This selective reduction of the heterocyclic ring is a common and useful transformation in quinoline chemistry, allowing for the synthesis of saturated heterocyclic structures while preserving the aromaticity of the benzene ring and the functionality of the aldehyde group. pharmaguideline.comvedantu.com

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C-2 position is a key site of reactivity, enabling a variety of chemical transformations, most notably condensation reactions. These reactions provide a powerful tool for extending the molecular framework and synthesizing more complex derivatives.

The electrophilic carbon atom of the aldehyde group readily reacts with a wide range of carbon and nitrogen nucleophiles. Two of the most significant condensation reactions for quinoline-2-carbaldehydes are the Knoevenagel condensation and the formation of Schiff bases.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine (B6355638) or an ionic liquid such as [Et₃NH][HSO₄]. wikipedia.orgacs.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond, typically resulting in an α,β-unsaturated product. This method is highly effective for synthesizing quinolinyl alkenes. acs.org

Schiff Base Formation: this compound can react with primary amines, anilines, or hydrazines to form imines, commonly known as Schiff bases. nih.govmdpi.com This condensation reaction typically occurs under mild heating in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. nih.gov The formation of Schiff bases is a versatile method for introducing diverse substituents and has been extensively used in the synthesis of novel ligands for metal complexes and biologically active molecules. nih.govtandfonline.com

The following table summarizes representative examples of these condensation reactions based on the known reactivity of similar quinoline aldehydes.

| Reaction Type | Nucleophile | Typical Conditions | Product Type |

| Knoevenagel | Malononitrile | [Et₃NH][HSO₄], Solvent-free, 80 °C | (E)-2-(5-bromo-8-fluoroquinolin-2-yl)methylene)malononitrile |

| Knoevenagel | Ethyl Cyanoacetate | Piperidine, Ethanol, Reflux | Ethyl (E)-2-cyano-3-(5-bromo-8-fluoroquinolin-2-yl)acrylate |

| Schiff Base | Aniline (B41778) | Ethanol, Acetic acid (cat.), Reflux | (E)-N-benzylidene-5-bromo-8-fluoroquinolin-2-amine |

| Schiff Base | Hydrazine Hydrate | Ethanol, Reflux | 5-Bromo-8-fluoro-2-(hydrazonomethyl)quinoline |

Derivatization Reactions

The aldehyde functional group at the 2-position of the quinoline ring is a key site for a variety of derivatization reactions. These transformations allow for the introduction of diverse structural motifs and functional groups, significantly expanding the molecular complexity accessible from this starting material. Common reactions involving the carbaldehyde moiety include condensation, oxidation, and reduction.

Condensation reactions, such as those with primary amines, yield Schiff bases (imines). For instance, the reaction of quinoline-2-carbaldehydes with substituted anilines readily forms the corresponding N-aryl-methanimine derivatives. rsc.org Similarly, Knoevenagel condensation with active methylene compounds, like malonates or acetophenones, can be employed to generate α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic manipulations. researchgate.netnih.gov

The aldehyde can be oxidized to a carboxylic acid or its ester derivatives. Treatment with an oxidizing agent like iodine in the presence of potassium carbonate and methanol (B129727) can convert the aldehyde directly into a methyl ester. rsc.org Conversely, reduction of the aldehyde, typically with a mild reducing agent such as sodium borohydride, would yield the corresponding primary alcohol, (5-bromo-8-fluoroquinolin-2-yl)methanol. rsc.org

Reactivity of the Halogen Substituents

The this compound scaffold features two halogen substituents, bromine and fluorine, each with distinct reactivity profiles. The bromine atom at the C-5 position is particularly susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. This regioselectivity is driven by the greater lability of the C-Br bond compared to the C-F bond in typical palladium-catalyzed cycles. This allows for selective functionalization at the C-5 position while leaving the C-8 fluorine atom intact, a feature that is often desirable in the synthesis of pharmaceutical intermediates.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and for the introduction of various substituents onto the quinoline core. The bromine atom at the C-5 position serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position. While specific examples for this exact substrate are not prevalent in readily available literature, extensive research on similar bromo-substituted heterocycles, such as 3-bromoquinoline (B21735) and 5-bromosalicylaldehyde, demonstrates the feasibility and general conditions for such transformations. nih.govchemimpex.com The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst system like Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand (e.g., XPhos), in the presence of a base such as potassium carbonate or potassium phosphate. nih.govpensoft.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aryl Aldehydes Data is based on analogous reactions with similar substrates.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 |

| Pyridine-3-boronic acid | XPhosPdG2 / XPhos | Cs₂CO₃ | THF/H₂O | 80 (Microwave) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental for introducing alkynyl moieties, which are versatile functional groups for further transformations or as key structural elements in target molecules. The C-5 bromine of this compound is expected to readily participate in Sonogashira coupling. Studies on structurally related compounds, like 6-bromo-3-fluoro-2-cyanopyridine, show that such couplings proceed efficiently under standard conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (TEA) that often serves as the solvent.

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles Data is based on analogous reactions with similar substrates.

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA / THF | 60 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | TEA | Room Temp. to 50 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | TEA / THF | 60 |

| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | THF / Et₃N | Room Temp. |

Ullmann Coupling

The classic Ullmann condensation is a copper-catalyzed reaction used to form C-C (biaryl synthesis), C-N, or C-O bonds from aryl halides. While often requiring harsh conditions (high temperatures), modern modifications using ligands have made the Ullmann-type reactions milder and more versatile. This reaction could be used to couple this compound with another aryl halide to form a symmetrical or unsymmetrical biaryl, or with amines or alcohols to form C-N or C-O linkages, respectively. The reaction typically employs copper powder or a copper(I) salt (e.g., CuI) and may be facilitated by a ligand such as 1,10-phenanthroline (B135089) or an amino acid.

Other Palladium-Catalyzed Cross-Couplings

Beyond the Suzuki and Sonogashira reactions, the C-5 bromine atom is amenable to other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. Research on the closely related 5-bromo-8-benzyloxyquinoline has demonstrated successful Buchwald-Hartwig amination with various anilines using palladium acetate and sterically demanding phosphine ligands like Johnphos (L1) or tri-tert-butylphosphine (B79228) (L2). These conditions are directly applicable for the synthesis of 5-amino-substituted-8-fluoroquinoline-2-carbaldehyde derivatives.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would allow for the introduction of vinyl groups at the C-5 position of the quinoline ring system.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, replacing the bromine atom with a cyano group. This transformation typically uses a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) and a palladium catalyst system. rsc.org The resulting 5-cyano-8-fluoroquinoline-2-carbaldehyde is a valuable intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Metal-Halogen Exchange Reactions of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scholarly articles, patents, and chemical databases, specific examples and detailed research findings regarding the metal-halogen exchange reactions of this compound could not be located. Therefore, the following section on its chemical reactivity and transformations is based on general principles of well-established metal-halogen exchange reactions on analogous aromatic and heterocyclic systems.

Metal-halogen exchange is a powerful synthetic transformation used to convert aryl and heteroaryl halides into organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This type of reaction, most commonly employing organolithium or Grignard reagents, is fundamental in organic synthesis for the functionalization of aromatic rings.

Theoretically, this compound could undergo metal-halogen exchange at the C5 position, where the bromine atom is located. This would involve the reaction of the quinoline derivative with a strong organometallic base, such as n-butyllithium or isopropylmagnesium chloride. The resulting organometallic intermediate, a 5-lithio- or 5-magnesio-8-fluoroquinoline-2-carbaldehyde, would be a potent nucleophile.

A significant challenge in performing a metal-halogen exchange on this specific molecule is the presence of the electrophilic aldehyde group at the C2 position. The newly formed organometallic intermediate could potentially react intramolecularly or intermolecularly with the aldehyde, leading to undesired side products. To circumvent this, such reactions are typically carried out at very low temperatures (e.g., -78 °C or lower) to favor the kinetics of the halogen exchange over the nucleophilic attack on the aldehyde.

Another strategy to achieve a successful metal-halogen exchange would be the prior protection of the aldehyde group as an acetal (B89532). This would render it inert to the organometallic reagent, allowing the exchange to proceed cleanly. Subsequent deprotection would then reveal the desired 5-substituted-8-fluoroquinoline-2-carbaldehyde.

While no specific data is available for this compound, the table below illustrates hypothetical metal-halogen exchange reactions based on known transformations of similar compounds.

Hypothetical Metal-Halogen Exchange Reactions

| Reagent | Solvent | Temperature (°C) | Putative Intermediate | Potential Electrophile | Hypothetical Product |

| n-Butyllithium | THF | -78 | 5-Lithio-8-fluoroquinoline-2-carbaldehyde | N,N-Dimethylformamide (DMF) | 8-Fluoro-2-formylquinoline-5-carbaldehyde |

| Isopropylmagnesium chloride | THF | -20 to 0 | 5-(Chloromagnesio)-8-fluoroquinoline-2-carbaldehyde | Benzaldehyde | 8-Fluoro-5-(hydroxy(phenyl)methyl)quinoline-2-carbaldehyde |

| n-Butyllithium (with prior acetal protection of the aldehyde) | THF | -78 | 2-(1,3-Dioxolan-2-yl)-5-lithio-8-fluoroquinoline | Methyl iodide | 2-(1,3-Dioxolan-2-yl)-8-fluoro-5-methylquinoline |

It is important to emphasize that the reactions and products listed in the table are speculative and would require experimental verification. The lack of published data on this specific compound suggests a potential area for future research in the field of heterocyclic chemistry.

Applications of 5 Bromo 8 Fluoroquinoline 2 Carbaldehyde As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. 5-Bromo-8-fluoroquinoline-2-carbaldehyde provides a strategic entry point for the elaboration of this core structure into more complex, fused heterocyclic systems and polyfunctionalized analogues.

The aldehyde functionality of this compound is a key reactive site for annulation reactions, which lead to the formation of fused ring systems. For instance, it can participate in condensation reactions with various binucleophiles to construct new heterocyclic rings fused to the quinoline core. The resulting polycyclic aromatic systems are of significant interest due to their potential applications in electronics and as biologically active agents. While specific examples utilizing this compound are not extensively documented in publicly available literature, the chemical reactivity of the aldehyde group is well-established for such transformations.

The presence of both a bromine and a fluorine atom on the quinoline ring of this compound allows for selective functionalization. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 5-position. Furthermore, the aldehyde group can be transformed into other functional groups, such as alcohols, carboxylic acids, or imines, thereby expanding the molecular diversity of the resulting quinoline analogues. smolecule.com

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Aldol Condensation | Ketones/Esters, Base | β-Hydroxy carbonyl |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, Reducing agent | Amine |

| Oxidation | Oxidizing agent | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH4) | Alcohol |

Table 1: Representative Transformations of the Aldehyde Group

Utilization in Ligand Design for Catalysis

The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group in this compound can act as coordination sites for metal ions. Through chemical modification, this compound can be converted into multidentate ligands. For example, condensation of the aldehyde with a suitable amine can yield Schiff base ligands. These ligands can then form stable complexes with various transition metals. researchgate.netbcrec.id The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the quinoline ring, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. scispace.com

Precursor for Supramolecular Chemistry Building Blocks

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller building blocks. nih.gov The rigid quinoline core of this compound, combined with its capacity for functionalization, makes it an attractive precursor for the synthesis of molecules designed for self-assembly. Through the introduction of recognition motifs, such as hydrogen bonding sites or aromatic surfaces capable of π-π stacking, derivatives of this compound can be engineered to form discrete supramolecular architectures or extended networks. nih.gov

Theoretical and Computational Investigations of 5 Bromo 8 Fluoroquinoline 2 Carbaldehyde

Quantum Chemical Characterization

Quantum chemical calculations are employed to define the fundamental electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.

The electronic structure of 5-Bromo-8-fluoroquinoline-2-carbaldehyde is determined by the interplay of the core quinoline (B57606) ring system and its three substituents: a bromine atom at position 5, a fluorine atom at position 8, and a carbaldehyde group at position 2.

The quinoline nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This effect is significantly amplified by the attached substituents, which are all electron-withdrawing in nature:

Fluorine (C8) and Bromine (C5): These halogens exert a strong negative inductive effect (-I), withdrawing electron density from the ring.

Carbaldehyde (C2): The aldehyde group is a potent electron-withdrawing group through both inductive and resonance effects (-M), further decreasing electron density on the heterocyclic ring.

This cumulative electron withdrawal results in a highly electron-poor quinoline system. Computational studies on similar quinoline derivatives have used electrostatic potential maps to visualize this, showing a significant positive potential (electron deficiency) distributed across the ring, particularly near the nitrogen atom and the formyl group. nih.govresearchgate.net The distribution of atomic charges, calculable via methods like Natural Bond Orbital (NBO) analysis, would quantitatively confirm this charge polarization.

| Position | Substituent | Primary Electronic Effect | Predicted Impact on Ring Electron Density |

|---|---|---|---|

| 2 | -CHO (Carbaldehyde) | -M, -I (Strongly deactivating) | Significantly reduces electron density, especially at ortho and para positions (C3, C4, C6, C8). |

| 5 | -Br (Bromo) | -I (Strongly deactivating), +M (Weakly activating) | Overall deactivating due to dominant inductive withdrawal. |

| 8 | -F (Fluoro) | -I (Strongly deactivating), +M (Weakly activating) | Strongest inductive withdrawal among halogens, leading to localized electron deficiency. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

LUMO: For an electron-deficient molecule like this compound, the LUMO is expected to be of low energy. Its spatial distribution would likely be concentrated over the quinoline ring system, particularly delocalized towards the electron-withdrawing carbaldehyde group. This low-energy LUMO makes the molecule a good electrophile, susceptible to attack by nucleophiles.

HOMO: The HOMO would likely have significant contributions from the lone pairs of the nitrogen and halogen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. Computational analyses of related quinoline carbaldehydes have shown that such functionalization leads to a relatively small HOMO-LUMO gap, indicating potential for high reactivity. nih.govresearchgate.net

| Orbital | Predicted Energy Level | Likely Spatial Distribution | Implication for Reactivity |

|---|---|---|---|

| LUMO | Low | Delocalized over the π-system of the quinoline ring, with high density on the carbaldehyde group. | Site for nucleophilic attack. Governs electrophilicity. |

| HOMO | High | Contributions from nitrogen and halogen lone pairs. | Site for electrophilic attack (less favorable) and involvement in redox reactions. |

| HOMO-LUMO Gap | Relatively Small | N/A | Indicates high chemical reactivity and potential for electronic transitions. |

Reaction Mechanism Studies

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including transition states and intermediates, providing a rationale for observed outcomes like regioselectivity.

The synthesis of this compound would involve several key steps, including formylation and halogenation. Computational studies on analogous systems have provided insight into these mechanisms. For instance, the Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings. nih.gov DFT calculations can model the mechanism, which involves the electrophilic attack of the Vilsmeier reagent on the quinoline ring. These models can determine the activation energies for attack at different positions, thereby predicting the most favorable reaction site.

Regioselectivity—the preference for reaction at one position over another—is a key challenge in the synthesis of polysubstituted quinolines. Computational models are invaluable for predicting this outcome.

Formylation: In the case of a substituted quinoline, the site of formylation can be predicted by calculating the electron density at various ring positions. For a quinoline precursor, the C2 position is often activated for electrophilic substitution under certain conditions. Computational analysis of the electrostatic potential and FMO coefficients can pinpoint the most nucleophilic carbon atom, which is the most likely site of attack by the electrophilic formylating agent. nih.govresearchgate.net

Halogenation: Similarly, the regioselectivity of bromination and fluorination can be modeled. DFT calculations can determine the relative stability of the sigma-complex intermediates formed upon electrophilic attack by a halogenating agent at different positions on the quinoline ring. The pathway with the lowest activation energy will be the favored one. rsc.org Studies have shown that C5 and C7 are often susceptible to halogenation in 8-substituted quinolines. researchgate.net

Structure-Reactivity Relationship Studies

By integrating electronic structure analysis with mechanistic insights, a clear relationship between the structure of this compound and its expected chemical reactivity can be established.

The key reactive sites of the molecule are predicted to be:

The Carbaldehyde Group (C2): As a classic electrophilic center, the aldehyde carbon is highly susceptible to nucleophilic addition. This makes it a versatile handle for synthesizing derivatives such as Schiff bases, hydrazones, or alcohols (via reduction). tandfonline.comnih.gov

The Bromo Group (C5): The carbon-bromine bond provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents at the C5 position, making it a crucial site for creating molecular diversity.

| Structural Feature | Electronic Influence | Predicted Chemical Reactivity | Example Reaction Type |

|---|---|---|---|

| Carbaldehyde group at C2 | Strongly electron-withdrawing; electrophilic carbon center. | Primary site for nucleophilic addition and condensation reactions. | Schiff base formation, Wittig reaction, reduction to alcohol. |

| Bromo substituent at C5 | Inductive withdrawal; provides a leaving group. | Enables functionalization via cross-coupling. | Suzuki, Stille, Heck, Sonogashira coupling. |

| Fluoro substituent at C8 | Strongest inductive withdrawal. | Generally stable, but can influence overall ring reactivity and molecular conformation. | Nucleophilic Aromatic Substitution (under harsh conditions). |

| Electron-deficient π-system | Low-energy LUMO. | Susceptible to nucleophilic attack; participates in cycloaddition reactions. nih.gov | Nucleophilic aromatic substitution. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its steric and electronic properties, which in turn influence its reactivity and potential biological activity. The primary focus of such an analysis would be the rotational barrier around the single bond connecting the carbaldehyde group to the quinoline ring.

Conformational Preferences:

The orientation of the aldehyde group relative to the quinoline ring is the most significant conformational variable. Two primary planar conformers are expected due to the rotation around the C2-C(aldehyde) bond:

A syn conformer , where the carbonyl oxygen is oriented towards the quinoline ring's nitrogen atom.

An anti conformer , where the carbonyl oxygen is directed away from the nitrogen atom.

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to determine the relative energies of these conformers. For similar 2-formyl-heterocycles, the syn conformer is often stabilized by a weak intramolecular hydrogen bond or favorable electrostatic interactions between the carbonyl oxygen and a nearby hydrogen atom or the heteroatom itself. In the case of this compound, the interaction between the lone pair of electrons on the quinoline nitrogen and the aldehyde group would be a key determinant of conformational preference.

Potential Energy Surface Scan:

To quantify the rotational barrier, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle defined by the nitrogen of the quinoline ring, the C2 carbon, the aldehyde carbon, and the aldehyde oxygen. This computational experiment would reveal the energy profile of the rotation, identifying the energy minima corresponding to the stable conformers and the transition states that separate them.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a PES scan. Please note that this data is illustrative and not based on actual experimental or computational results for this specific molecule.

| Dihedral Angle (N-C2-C=O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | syn-planar (Minimum) |

| 90° | 5.50 | Perpendicular (Transition State) |

| 180° | 1.20 | anti-planar (Minimum) |

| 270° | 5.50 | Perpendicular (Transition State) |

| 360° | 0.00 | syn-planar (Minimum) |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time at a given temperature. An MD simulation would track the atomic motions of the molecule, revealing its flexibility, vibrational modes, and the stability of its preferred conformations in a simulated environment (e.g., in a solvent).

Key findings from an MD simulation would include:

Conformational Stability: The simulation would show whether the molecule predominantly resides in its lowest energy conformation or if it frequently transitions between different conformational states.

Flexibility: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions would quantify the flexibility of different parts of the molecule. The quinoline core is expected to be rigid, while the carbaldehyde group would exhibit some degree of rotational freedom.

Solvent Effects: Running the simulation in an explicit solvent would allow for the study of how interactions with solvent molecules influence the conformational preferences and dynamics of the compound.

Emerging Trends and Future Directions in 5 Bromo 8 Fluoroquinoline 2 Carbaldehyde Research

Development of More Efficient and Sustainable Synthetic Routes

The classical synthetic routes to quinoline (B57606) derivatives often involve multi-step procedures with harsh reaction conditions, leading to significant waste and limited scalability. Consequently, a major thrust in current research is the development of more efficient and environmentally benign synthetic methodologies for 5-Bromo-8-fluoroquinoline-2-carbaldehyde. Researchers are actively exploring catalytic systems that can promote the cyclization and functionalization steps in a more atom-economical manner.

Future work in this area is expected to focus on:

Catalyst Development: The design of novel transition-metal catalysts (e.g., palladium, copper, gold) that can facilitate C-H activation and cross-coupling reactions at lower temperatures and catalyst loadings.

Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents to minimize environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames.

| Synthetic Strategy | Key Advantages | Research Focus |

| Novel Catalysis | Lower energy consumption, higher atom economy, increased selectivity | C-H activation, domino reactions |

| Green Solvents | Reduced environmental impact, improved safety | Use of water, ionic liquids, supercritical fluids |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity | Optimization of reaction parameters |

Exploration of Novel Functionalization Strategies

The chemical reactivity of this compound is dominated by the aldehyde group and the bromo and fluoro substituents on the quinoline core. While classical transformations of the aldehyde group are well-established, contemporary research is delving into more innovative functionalization strategies to access a wider range of derivatives with unique properties.

Key areas of exploration include:

Late-Stage Functionalization: The development of methods to selectively modify the quinoline core at later stages of a synthetic sequence, allowing for the rapid generation of diverse compound libraries. This includes selective C-H functionalization at positions other than the pre-functionalized sites.

Multicomponent Reactions: The use of one-pot, multicomponent reactions involving this compound to construct complex molecular architectures in a single synthetic operation, thereby increasing efficiency.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical-based additions to the quinoline system.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the potential demands for this compound and its derivatives in various applications, scalable and reproducible synthetic processes are essential. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability.

Future directions in this domain involve:

Telescoped Synthesis: The development of multi-step flow sequences where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification and isolation steps.

Automated Reaction Optimization: The integration of automated systems with machine learning algorithms to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, stoichiometry, residence time) for maximum yield and purity.

In-line Analysis: The incorporation of real-time analytical techniques (e.g., spectroscopy) into flow reactors to monitor reaction progress and ensure consistent product quality.

Design and Synthesis of Derivatives for Advanced Materials Applications

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. The bromo and fluoro substituents, along with the reactive aldehyde handle, provide opportunities to tune these properties and incorporate the molecule into larger systems.

Current and future research is focused on creating derivatives for:

Organic Light-Emitting Diodes (OLEDs): The synthesis of quinoline-based compounds that can act as emissive materials, host materials, or electron-transport materials in OLED devices.

Chemical Sensors: The development of fluorescent or colorimetric sensors where the quinoline core acts as a signaling unit that responds to the presence of specific analytes (e.g., metal ions, anions).

Organic Photovoltaics (OPVs): The design of novel donor or acceptor materials based on the this compound framework for use in next-generation solar cells.

| Application Area | Desired Properties of Derivatives | Synthetic Strategy |

| OLEDs | High quantum yield, thermal stability, suitable energy levels | Cross-coupling reactions to extend conjugation |

| Chemical Sensors | High selectivity and sensitivity, observable response | Introduction of specific binding sites |

| OPVs | Broad absorption spectrum, high charge carrier mobility | Polymerization or synthesis of small molecule donors/acceptors |

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For a molecule like this compound, computational methods can provide valuable insights into its reactivity and guide the design of new synthetic routes and functionalization strategies.

Future applications of computational tools in this field include:

Reaction Pathway Modeling: The use of Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms, identify transition states, and predict the feasibility of proposed synthetic transformations.

Predictive Reactivity Models: The development of machine learning models trained on large datasets of chemical reactions to predict the outcome of new reactions involving the this compound scaffold.

In Silico Design of Materials: The use of computational screening to design derivatives with optimized electronic and photophysical properties for specific materials applications, thereby prioritizing synthetic targets.

Q & A

Q. What are the key synthetic pathways for 5-Bromo-8-fluoroquinoline-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and formylation steps. Bromination at the 5-position and fluorination at the 8-position can be achieved via electrophilic aromatic substitution using directing groups (e.g., quinoline’s nitrogen atom). For aldehyde introduction at position 2, Vilsmeier-Haack formylation is a common method. Optimization includes temperature control (0–5°C for bromination), stoichiometric adjustments of reagents (e.g., POBr₃ for bromination), and purification via column chromatography with ethyl acetate/hexane gradients. Parallel reaction screening, as seen in aryl halide chemistry libraries, helps identify optimal conditions for competing substituent reactivity .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement, particularly for verifying substituent positions in the quinoline core .

- NMR : ¹H and ¹³C NMR identify electronic environments (e.g., aldehyde proton at ~10 ppm, fluorine coupling patterns). ¹⁹F NMR confirms fluorine substitution.

- IR spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are diagnostic. Reference spectra from structurally similar aldehydes (e.g., 5-Bromo-2-thiophenecarboxaldehyde) aid interpretation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and halogen isotope patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential aldehyde volatility and bromine/fluorine toxicity.

- Quench waste with sodium bicarbonate before disposal. Partner with certified waste management services for halogenated organic waste, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. For example, the bromine atom’s σ*-orbital energy determines oxidative addition efficiency with palladium catalysts. Solvent effects (DMF vs. THF) are modeled using COSMO-RS. Validate predictions with experimental yields and regioselectivity data, as demonstrated in aryl halide method-development libraries .

Q. What strategies resolve contradictions in crystallographic data versus NMR-derived structural models for this compound?

- Methodological Answer :

- Crystallography : Use SHELXL to refine twinned or low-resolution data. Compare thermal displacement parameters with NMR-derived dihedral angles.

- Dynamic NMR : Probe conformational flexibility (e.g., aldehyde rotation) that may cause NMR-crystallography mismatches. Variable-temperature studies (e.g., −40°C to 25°C) can "freeze" conformers.

- Hybrid refinement : Integrate NMR distance constraints (NOESY) into crystallographic software for joint refinement, improving model accuracy .

Q. How to design experiments to assess this compound’s role in catalytic cycles or as a ligand?

- Methodological Answer :

- Ligand screening : Test coordination to transition metals (e.g., Pd, Cu) via UV-vis titration or XAS. Monitor catalytic activity in cross-coupling reactions.

- Mechanistic probes : Use deuterated solvents (e.g., DMF-d₇) to track kinetic isotope effects in catalytic steps.

- In situ spectroscopy : Raman or IR monitors intermediate species during catalysis. Compare with computational intermediates (DFT) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.